molecular formula C24H21ClN2O2 B14984594 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide

Cat. No.: B14984594
M. Wt: 404.9 g/mol
InChI Key: HJLFWRBJJHBKPX-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide is a complex organic compound that features an indole moiety, a chlorophenyl group, and a methoxybenzamide structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide typically involves the coupling of an indole derivative with a chlorophenyl ethylamine and a methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process might involve crystallization or chromatography techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, while the methoxybenzamide structure can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide is unique due to its combination of an indole moiety with a chlorophenyl group and a methoxybenzamide structure. This unique combination may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide

InChI

InChI=1S/C24H21ClN2O2/c1-29-17-8-6-7-16(13-17)24(28)27-15-20(18-9-2-4-11-22(18)25)21-14-26-23-12-5-3-10-19(21)23/h2-14,20,26H,15H2,1H3,(H,27,28)

InChI Key

HJLFWRBJJHBKPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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